![molecular formula C18H19N3O2S B2600091 N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 851689-66-2](/img/structure/B2600091.png)
N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
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Overview
Description
The compound “N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a benzodiazol group, and an acetamide group. These types of compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For instance, the presence of the acetamide group could make it a potential participant in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .
Scientific Research Applications
- N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition . Further studies explore its mechanisms of action and potential synergies with existing chemotherapeutic agents.
- Inflammation plays a crucial role in various diseases. This compound has been evaluated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- The benzodiazole moiety in this compound contributes to its antimicrobial potential. Researchers have investigated its efficacy against bacteria, fungi, and even drug-resistant strains. Applications include wound healing, topical formulations, and combating infections .
- Neurodegenerative diseases pose significant challenges. Studies suggest that N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide may have neuroprotective properties. It could potentially mitigate oxidative stress, enhance neuronal survival, and modulate neurotransmitter systems .
- Diabetes management remains a critical area of research. This compound has been explored for its antidiabetic effects, including glucose regulation, insulin sensitivity, and pancreatic β-cell protection. Insights from preclinical studies are promising .
- Computational approaches, such as molecular docking, have been employed to understand the interactions of this compound with target proteins. Researchers aim to optimize its structure for better binding affinity and selectivity. These insights contribute to drug design and development .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
Antidiabetic Potential
Molecular Docking and Drug Design
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-7-15-16(8-12)21-18(20-15)24-11-17(22)19-10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLTQNWXYVANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide |
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